molecular formula C11H21N3 B11737206 butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737206
M. Wt: 195.30 g/mol
InChI Key: KPEIPJZUAYOQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound that features a butyl group attached to a pyrazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.

    Amination: The resulting propyl-substituted pyrazole is further reacted with butylamine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites, while the butyl and propyl chains provide hydrophobic interactions that stabilize the binding.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • Butyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific propyl substitution, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-5-6-12-8-11-9-13-14(10-11)7-4-2/h9-10,12H,3-8H2,1-2H3

InChI Key

KPEIPJZUAYOQGE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.